
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione, commonly known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMTS is a phosphorothioate compound that has been extensively studied for its use as a pesticide, but recent research has shown that it may have other applications as well.
Mechanism Of Action
The mechanism of action of DMTS is complex and not fully understood. However, it is known that DMTS inhibits acetylcholinesterase, an enzyme that is essential for nerve function. This inhibition leads to an increase in acetylcholine levels, which can cause a variety of physiological effects. Additionally, DMTS has been shown to inhibit the growth of cancer cells and protect neurons from damage, although the exact mechanisms behind these effects are not fully understood.
Biochemical And Physiological Effects
DMTS has a variety of biochemical and physiological effects. As mentioned previously, DMTS inhibits acetylcholinesterase, which can lead to an increase in acetylcholine levels. This increase in acetylcholine can cause a variety of physiological effects, including muscle contractions, increased heart rate, and increased respiratory rate. Additionally, DMTS has been shown to inhibit the growth of cancer cells and protect neurons from damage, although the exact mechanisms behind these effects are not fully understood.
Advantages And Limitations For Lab Experiments
DMTS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for research purposes. Additionally, DMTS has been extensively studied for its use as a pesticide, which means that there is a significant amount of existing research on the compound. However, there are also limitations to using DMTS in lab experiments. For example, the mechanism of action of DMTS is not fully understood, which can make it difficult to interpret results. Additionally, DMTS is a toxic compound that requires careful handling and safety precautions.
Future Directions
There are several future directions for research on DMTS. One area of interest is the potential use of DMTS in cancer treatment. Further research is needed to fully understand the mechanisms behind DMTS's ability to inhibit the growth of cancer cells and to determine whether it could be an effective treatment for cancer. Another area of interest is the potential use of DMTS in the treatment of Alzheimer's disease. Research has shown that DMTS can protect neurons from damage, and further research is needed to determine whether it could be an effective treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms behind DMTS's effects on acetylcholinesterase and to determine whether it could be used for other applications beyond its use as a pesticide.
Synthesis Methods
DMTS can be synthesized through a variety of methods, including the reaction of dimethylamine with phosphorus pentasulfide and chloromethyl methyl ether. Another method involves the reaction of dimethylamine with phosphorus oxychloride and sulfur. The synthesis of DMTS is a complex process that requires careful attention to detail and safety precautions.
Scientific Research Applications
DMTS has been extensively studied for its use as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme that is essential for nerve function. However, recent research has shown that DMTS may have other applications as well. For example, DMTS has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, DMTS has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to protect neurons from damage.
properties
CAS RN |
15905-28-9 |
|---|---|
Product Name |
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione |
Molecular Formula |
C7H16NO2PS |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
N,N,5,5-tetramethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H16NO2PS/c1-7(2)5-9-11(12,8(3)4)10-6-7/h5-6H2,1-4H3 |
InChI Key |
PZCYRAMPHBIQLB-UHFFFAOYSA-N |
SMILES |
CC1(COP(=S)(OC1)N(C)C)C |
Canonical SMILES |
CC1(COP(=S)(OC1)N(C)C)C |
synonyms |
2-(Dimethylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




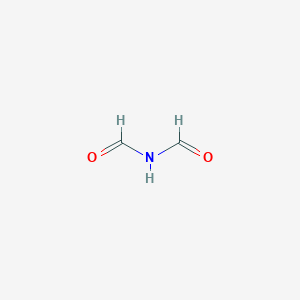
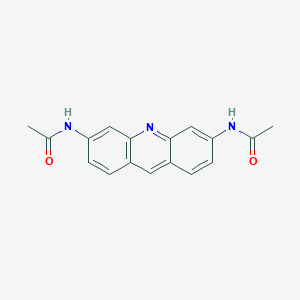
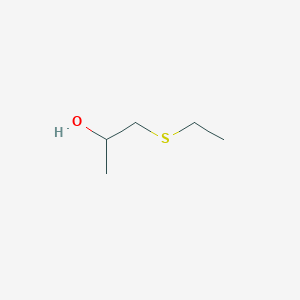
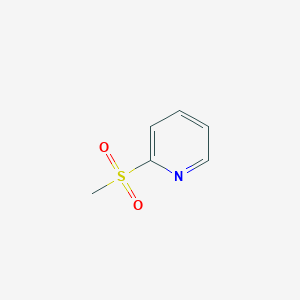
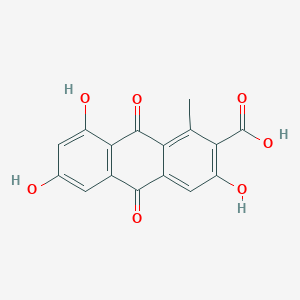

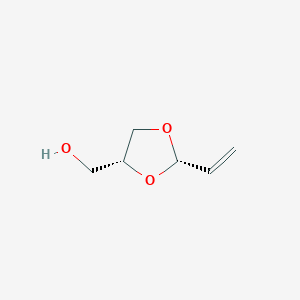
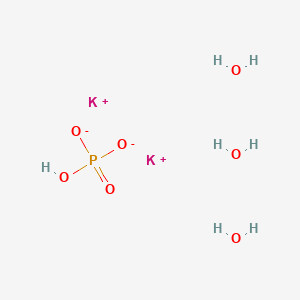
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
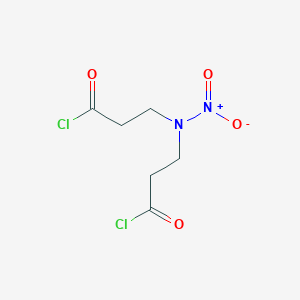

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)
